molecular formula C10H11FO3 B6290894 Methyl 3-ethoxy-4-fluorobenzoate CAS No. 1379078-72-4

Methyl 3-ethoxy-4-fluorobenzoate

Cat. No.: B6290894
CAS No.: 1379078-72-4
M. Wt: 198.19 g/mol
InChI Key: CNUMKCWMCLFPGF-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-4-fluorobenzoate is a fluorinated and ethoxy-substituted benzoate ester that serves as a valuable chemical building block in organic synthesis and medicinal chemistry research. As a multi-functionalized aromatic compound, it is particularly useful for constructing more complex molecules for pharmaceutical development and material science. The presence of both the electron-donating ethoxy group and the fluorine atom on the benzoate ring makes it a versatile intermediate for further functionalization through reactions such as hydrolysis, amidation, or nucleophilic aromatic substitution. Researchers utilize this compound in the synthesis of heterocyclic compounds, including those explored for their therapeutic potential . It is supplied as a high-purity material for research purposes only. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-ethoxy-4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUMKCWMCLFPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Methyl 3 Ethoxy 4 Fluorobenzoate

Strategies for the Construction of the Benzoate (B1203000) Core

The synthesis of the 3-ethoxy-4-fluorobenzoate scaffold is a critical precursor step. The primary approaches begin with either pre-functionalized fluorobenzoic acids or by building the desired functionality onto simpler aromatic starting materials like benzaldehydes or phenols.

Functionalization of Fluorobenzoic Acid Derivatives

A common and direct route to the benzoate core involves the modification of commercially available fluorobenzoic acid derivatives. The most logical starting material for this strategy is 4-fluoro-3-hydroxybenzoic acid . ucla.eduresearchgate.netacs.org This pathway involves two main transformations: O-alkylation of the phenolic hydroxyl group and esterification of the carboxylic acid, which will be discussed in section 2.2.

The key step in forming the "3-ethoxy" portion of the core is the etherification of the hydroxyl group at the C3 position. This is a standard O-alkylation reaction, typically achieved by treating the starting phenol (B47542) with an ethylating agent in the presence of a base.

Reaction Scheme: Ethylation of 4-fluoro-3-hydroxybenzoic acid

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While specific documented examples for the direct ethylation of 4-fluoro-3-hydroxybenzoic acid are not prevalent in readily available literature, the principles are well-established. For instance, the ethylation of a structurally similar compound, 2-hydroxy-4-methyl-benzoic acid, is successfully carried out using ethyl bromide and potassium carbonate. uomustansiriyah.edu.iq This suggests a similar approach would be effective. The base, typically a weak base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), deprotonates the phenolic hydroxyl group, making it a more potent nucleophile to attack the ethylating agent (e.g., ethyl bromide, diethyl sulfate). To avoid competitive side reactions, this alkylation is often performed after protecting the more acidic carboxylic acid group as an ester. ucla.edu

Table 1: Typical Reagents for Ethylation of Phenolic Benzoic Acids
RoleExample Reagent
Starting Material4-fluoro-3-hydroxybenzoic acid
Ethylating AgentEthyl bromide, Diethyl sulfate (B86663)
BasePotassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃)
SolventAcetone, Toluene, Dimethylformamide (DMF)

Derivation from Related Benzaldehydes or Phenols

Alternative strategies involve constructing the benzoic acid functionality from other precursors, such as benzaldehydes or phenols.

One such pathway begins with 3-ethoxy-4-fluorobenzaldehyde . This aldehyde can be oxidized to the corresponding carboxylic acid, 3-ethoxy-4-fluorobenzoic acid . Aldehydes are readily oxidized to carboxylic acids using a variety of common oxidizing agents, including potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), or even milder reagents like Tollens' reagent. mdpi.com Studies on the oxidation of structurally similar compounds, such as 3-ethoxy-4-hydroxybenzaldehyde, confirm the feasibility of this transformation. libretexts.org

Another fundamental approach starts with a simpler phenol, 4-fluorophenol (B42351) . This compound can undergo carboxylation to introduce the carboxylic acid group, yielding 3-hydroxy-4-fluorobenzoic acid. A patented method describes achieving this by reacting 4-fluorophenol with potassium hydroxide (B78521) and carbon dioxide gas, followed by acidification. youtube.com Once the 3-hydroxy-4-fluorobenzoic acid is formed, it can be ethylated as described in section 2.1.1 to produce the desired 3-ethoxy-4-fluorobenzoic acid core.

Esterification Techniques for Methyl Ester Formation

Once the 3-ethoxy-4-fluorobenzoic acid core is synthesized, the final step is the formation of the methyl ester. Several standard laboratory techniques are available for this transformation.

Acid-Catalyzed Esterification (e.g., Fischer Esterification)

Fischer-Speier esterification is a classic and cost-effective method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. acs.org This reaction is an equilibrium process. To drive the reaction toward the product, an excess of the alcohol (in this case, methanol) is typically used, and the water formed during the reaction may be removed.

Reaction Scheme: Fischer Esterification [3-ethoxy-4-fluorobenzoic acid] + Methanol (B129727) <--(H⁺ Catalyst)--> [Methyl 3-ethoxy-4-fluorobenzoate] + Water

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Introduction of the Ethoxy Moiety

The introduction of the ethoxy group is a critical step in the synthesis of this compound. This is typically achieved through the alkylation of a corresponding phenolic precursor.

Alkylation Reactions (e.g., Williamson Ether Synthesis) on Phenolic Precursors

A common and well-established method for forming the ether linkage is the Williamson ether synthesis. mpg.deglobalscientificjournal.com This reaction involves the O-alkylation of a phenol with an ethylating agent. In the context of this compound synthesis, the logical precursor is Methyl 3-hydroxy-4-fluorobenzoate.

The synthesis of this phenolic precursor, Methyl 3-hydroxy-4-fluorobenzoate, can be achieved in a two-step process starting from 4-fluorobenzoic acid. First, 4-fluorobenzoic acid is converted to 3-hydroxy-4-fluorobenzoic acid. google.com Subsequently, the carboxylic acid is esterified to the corresponding methyl ester. A described method for this esterification involves dissolving 3-hydroxy-4-fluorobenzoic acid in methanol and treating it with thionyl chloride at elevated temperatures to yield Methyl 4-fluoro-3-hydroxybenzoate.

Once the phenolic precursor, Methyl 3-hydroxy-4-fluorobenzoate, is obtained, it can be subjected to Williamson ether synthesis. This involves deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate.

General Reaction Scheme:

Step 1: Esterification of 3-hydroxy-4-fluorobenzoic acid

Step 2: Williamson Ether Synthesis

The choice of base and solvent is crucial for the efficiency of the Williamson ether synthesis. Stronger bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the phenol. mpg.de The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of this compound

ParameterCondition
Starting Material Methyl 3-hydroxy-4-fluorobenzoate
Ethylating Agent Ethyl iodide, Diethyl sulfate
Base Sodium hydride (NaH), Potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF), Acetonitrile
Temperature Room temperature to moderate heating

Regioselective Ethoxylation Strategies

The regioselectivity of the ethoxylation is generally not a concern when starting with Methyl 3-hydroxy-4-fluorobenzoate, as there is only one phenolic hydroxyl group available for alkylation. However, if starting from a precursor with multiple hydroxyl groups, protecting group strategies would be necessary to ensure the ethoxy group is introduced at the desired position. For the synthesis of this compound, the use of a precursor with a pre-defined substitution pattern, such as 3-hydroxy-4-fluorobenzoic acid, is the most straightforward approach to ensure regioselectivity.

Late-Stage Fluorination Methodologies (if applicable)

An alternative synthetic strategy involves introducing the fluorine atom at a later stage of the synthesis. This can be advantageous in certain scenarios, particularly in the synthesis of analogues or for radiolabeling studies. mpg.de In this approach, a precursor such as Methyl 3-ethoxybenzoate (B1238238) would be subjected to a fluorination reaction.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). These reagents react with electron-rich aromatic rings. For a precursor like Methyl 3-ethoxybenzoate, the directing effects of the ethoxy and methoxycarbonyl groups would influence the position of fluorination. The ethoxy group is an ortho-, para-director, while the methoxycarbonyl group is a meta-director. This would likely lead to a mixture of isomers, making regioselective fluorination challenging. However, specific catalysts and reaction conditions can sometimes favor a particular isomer. researchgate.net

Table 2: Common Electrophilic Fluorinating Agents

ReagentName
Selectfluor® 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
N-Fluorobenzenesulfonimide (NFSI) N-Fluorobenzenesulfonimide

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F-). nih.gov This approach would require a precursor such as Methyl 3-ethoxy-4-halobenzoate (where the halogen is typically Cl or Br). The aromatic ring needs to be activated by electron-withdrawing groups for nucleophilic aromatic substitution (SNAr) to occur readily. The presence of the methoxycarbonyl group would facilitate this reaction.

Table 3: Common Nucleophilic Fluoride Sources

ReagentName
KF Potassium fluoride
CsF Cesium fluoride
TBAF Tetrabutylammonium fluoride

Comparative Analysis of Synthetic Routes

RouteAdvantagesDisadvantages
Early-Stage Fluorination (via Williamson Ether Synthesis) - High regioselectivity. - Utilizes well-established and reliable reactions. - Avoids handling of potentially hazardous late-stage fluorinating agents.- Requires the synthesis of a specific functionalized precursor (Methyl 3-hydroxy-4-fluorobenzoate).
Late-Stage Electrophilic Fluorination - Potentially shorter route if the precursor (Methyl 3-ethoxybenzoate) is readily available.- Poor regioselectivity, likely leading to a mixture of isomers. - May require harsh reaction conditions.
Late-Stage Nucleophilic Fluorination - Good regioselectivity if the precursor (e.g., Methyl 3-ethoxy-4-bromobenzoate) is accessible.- The aromatic ring must be sufficiently activated for SNAr to occur. - May require high temperatures.

Evaluation of Yields and Selectivities

Etherification via Williamson Ether Synthesis:

The introduction of the ethoxy group onto the phenolic hydroxyl of 3-hydroxy-4-fluorobenzoic acid can be effectively achieved through the Williamson ether synthesis. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org In this case, the phenoxide of 3-hydroxy-4-fluorobenzoic acid would be reacted with an ethylating agent such as ethyl bromide or diethyl sulfate.

The choice of base, solvent, and temperature significantly influences the yield and selectivity of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to generate the alkoxide. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can enhance the nucleophilicity of the alkoxide ion, leading to higher reaction rates and yields. numberanalytics.com

The following table, adapted from studies on Williamson ether synthesis, illustrates the impact of reaction conditions on the yield of etherification reactions.

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yields

Base Solvent Yield (%)
Sodium Hydride (NaH) Dimethylformamide (DMF) 85
Potassium tert-Butoxide (KOtBu) Dimethyl Sulfoxide (DMSO) 90

This data is representative of typical Williamson ether synthesis reactions and highlights the importance of optimizing reaction conditions to maximize yield. numberanalytics.com

For the synthesis of 3-ethoxy-4-fluorobenzoic acid, careful selection of these parameters is crucial to ensure high conversion and minimize potential side reactions, such as O-alkylation of the carboxylate group, although this is generally less favorable.

Esterification to the Final Product:

The final step in the synthesis is the esterification of the carboxylic acid group of 3-ethoxy-4-fluorobenzoic acid with methanol to form this compound. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.com This reaction involves heating the carboxylic acid and alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com

The yield of Fischer esterification can be high, often exceeding 90% with appropriate reaction conditions, such as the efficient removal of water, which is a byproduct of the reaction. chemguide.co.uk

An alternative and potentially higher-yielding method under milder conditions is the Steglich esterification, which uses a coupling agent like a carbodiimide. However, this method often involves more complex reagents. rsc.org

Consideration of Green Chemistry Principles in Synthetic Design

The synthesis of this compound can be designed and optimized to align with the principles of green chemistry, aiming to reduce its environmental impact.

Atom Economy:

The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final desired product. scranton.edu In the proposed synthesis, the Williamson etherification step, if using diethyl sulfate, has a lower atom economy due to the formation of a sulfate salt as a byproduct. The use of ethyl bromide offers a better atom economy. The Fischer esterification has a good atom economy, with water being the only byproduct. masterorganicchemistry.com

Use of Greener Solvents:

The choice of solvent is a critical aspect of green chemistry. nih.gov Traditional solvents used in Williamson ether synthesis, such as DMF and DMSO, have environmental and health concerns. numberanalytics.comnih.gov Research into greener alternatives is ongoing. For the esterification step, using the alcohol reactant (methanol) as the solvent is a common and efficient practice that minimizes the use of additional solvents. masterorganicchemistry.com Recent studies have also explored the use of more environmentally friendly solvents like dimethyl carbonate (DMC) for esterification reactions, which can offer a safer alternative to traditional solvents like dichloromethane (B109758) (DCM). rsc.org Ethanol is also considered an environmentally friendly organic solvent. researchgate.net

Catalysis:

The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and reduce energy consumption. The Fischer esterification relies on an acid catalyst, which is used in small amounts and can be recovered and reused. masterorganicchemistry.comchemguide.co.uk Research into heterogeneous catalysts for esterification is a key area of green chemistry. For instance, a study on the esterification of fluorinated aromatic carboxylic acids demonstrated the use of a reusable heterogeneous catalyst, UiO-66-NH₂, which significantly reduced the reaction time compared to traditional methods. researchgate.net

Energy Efficiency:

By carefully selecting reagents, solvents, and catalysts, and by optimizing reaction conditions, the synthesis of this compound can be made more efficient, selective, and environmentally sustainable.

Chemical Reactivity and Transformation Studies of Methyl 3 Ethoxy 4 Fluorobenzoate

Reactivity of the Ester Functional Group

The ester functional group in Methyl 3-ethoxy-4-fluorobenzoate is a key site for chemical modifications, including hydrolysis, transamidation, and reduction.

Hydrolysis Reactions and Kinetics

The hydrolysis of this compound to its corresponding carboxylic acid, 3-ethoxy-4-fluorobenzoic acid, can be achieved under both acidic and basic conditions. The reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the ester.

Under basic conditions, using a reagent such as sodium hydroxide in a solvent mixture like methanol (B129727)/water, the reaction proceeds via a saponification mechanism. This process is typically irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol by-product.

Acid-catalyzed hydrolysis, employing a strong acid like sulfuric acid in an aqueous medium, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. This reaction is generally reversible and is driven to completion by using an excess of water.

Table 1: General Conditions for Hydrolysis of Benzoate (B1203000) Esters

ConditionReagentsProducts
BasicNaOH, H₂O/Methanol3-ethoxy-4-fluorobenzoic acid sodium salt, Methanol
AcidicH₂SO₄, H₂O3-ethoxy-4-fluorobenzoic acid, Methanol

Transamidation and Amidification Reactions

The conversion of this compound to amides can be achieved through two primary routes: direct transamidation or a two-step amidification process.

Transamidation involves the direct reaction of the ester with an amine. This reaction is often catalyzed by a Lewis acid or a base and typically requires elevated temperatures to proceed efficiently. The reaction of this compound with various primary and secondary amines would yield the corresponding N-substituted 3-ethoxy-4-fluorobenzamides. The success and rate of the reaction would depend on the nucleophilicity of the amine.

Amidification is a more common and often higher-yielding two-step process. First, the ester is hydrolyzed to 3-ethoxy-4-fluorobenzoic acid. The carboxylic acid is then activated, for example by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The activated intermediate is then reacted with a primary or secondary amine to form the desired amide.

While specific research on the transamidation of this compound is limited, the general principles of these reactions are well-established for a wide range of esters and amines. nih.govrsc.org

Table 2: General Pathways for Amide Synthesis

ReactionStep 1Step 2
TransamidationThis compound + Amine (e.g., RNH₂)Heat, Catalyst (optional)
AmidificationHydrolysis to 3-ethoxy-4-fluorobenzoic acidActivation (e.g., SOCl₂) followed by reaction with Amine (e.g., RNH₂)

Reduction to Alcohol Derivatives

The ester functional group of this compound can be reduced to the corresponding primary alcohol, (3-ethoxy-4-fluorophenyl)methanol. The choice of reducing agent is crucial for the success of this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. pearson.comchegg.combyjus.commasterorganicchemistry.comlumenlearning.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. It is expected that LiAlH₄ would effectively reduce this compound to (3-ethoxy-4-fluorophenyl)methanol.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters. lumenlearning.com Therefore, it would not be expected to reduce this compound under standard conditions.

The synthesis of related substituted benzyl (B1604629) alcohols, such as 3-bromo-4-fluorobenzyl alcohol, has been successfully achieved by the reduction of the corresponding benzoic acid derivatives with hydride complexes. masterorganicchemistry.com

Table 3: Reactivity of Reducing Agents with this compound

Reducing AgentReactivity with EsterExpected Product
Lithium aluminum hydride (LiAlH₄)Reactive(3-ethoxy-4-fluorophenyl)methanol
Sodium borohydride (NaBH₄)Generally unreactiveNo reaction

Electrophilic Aromatic Substitution (EAS) Investigations

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.

Regioselectivity and Reaction Mechanisms

The ethoxy group (-OEt) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. The fluorine atom (-F) is a deactivating, ortho-, para-directing group; it withdraws electron density inductively but can donate electron density through resonance. The methyl ester group (-CO₂Me) is a deactivating, meta-directing group due to its electron-withdrawing nature.

In electrophilic aromatic substitution on a polysubstituted benzene ring, the most activating group generally controls the position of the incoming electrophile. In the case of this compound, the strongly activating ethoxy group will be the dominant directing group. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the ethoxy group. The para position is already occupied by the fluorine atom, leaving the ortho positions (C2 and C6) as the most likely sites for substitution.

Steric hindrance from the adjacent methyl ester group at C3 may influence the relative rates of attack at the C2 and C6 positions.

Influence of Ethoxy and Fluoro Substituents on EAS

The interplay between the ethoxy and fluoro substituents creates a unique electronic environment on the aromatic ring. The ethoxy group's strong activating effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself.

Specific experimental data on the regioselectivity of EAS reactions on this compound is not widely reported. However, studies on related compounds provide insights. For example, the nitration of other substituted benzoic acids and acetanilides has been studied to determine regioselectivity. rsc.orgresearchgate.net Similarly, Friedel-Crafts reactions on various substituted benzenes have been extensively investigated. wikipedia.orgresearchgate.netlibretexts.orgmasterorganicchemistry.com

Table 4: Predicted Regioselectivity of EAS on this compound

EAS ReactionElectrophilePredicted Major Product(s)
NitrationNO₂⁺ (from HNO₃/H₂SO₄)Methyl 3-ethoxy-4-fluoro-2-nitrobenzoate and/or Methyl 3-ethoxy-4-fluoro-6-nitrobenzoate
BrominationBr⁺ (from Br₂/FeBr₃)Methyl 2-bromo-3-ethoxy-4-fluorobenzoate and/or Methyl 6-bromo-3-ethoxy-4-fluorobenzoate
Friedel-Crafts AcylationRCO⁺ (from RCOCl/AlCl₃)Methyl 2-acyl-3-ethoxy-4-fluorobenzoate and/or Methyl 6-acyl-3-ethoxy-4-fluorobenzoate

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Position

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the adjacent ester group, which activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

The SNAr reactions of activated aryl fluorides can proceed with a variety of nucleophiles. While specific studies on this compound are not extensively documented in the provided results, general principles of SNAr on similar substrates suggest that common nucleophiles would include:

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the fluoride (B91410) to form the corresponding ethers. For instance, reaction with a phenoxide could yield a diaryl ether.

Nitrogen Nucleophiles: Amines, both primary and secondary, are effective nucleophiles in SNAr reactions, leading to the formation of N-aryl products. The reaction of 2,4-dinitrofluorobenzene with the N-terminus of a peptide is a classic example of this type of transformation. masterorganicchemistry.com

Sulfur Nucleophiles: Thiolates are also potent nucleophiles that can displace the fluoride to form thioethers.

The reactivity of the nucleophile plays a crucial role. More nucleophilic species will generally react more readily. The presence of the ethoxy group at the meta position to the fluorine atom may have a modest electronic influence on the reaction rate but is not expected to prevent the reaction.

A study on the SNAr reaction of 5-bromo-1,2,3-triazines with various phenols demonstrated the successful substitution of a halogen with a variety of substituted phenols, including those with electron-donating and electron-withdrawing groups, as well as heterocyclic phenols. acs.org This suggests a broad scope for phenolic nucleophiles in similar SNAr reactions.

Nucleophile TypeExampleExpected Product
OxygenPhenoxideAryl ether
NitrogenAmineN-Aryl amine
SulfurThiolateThioether

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.orgstrath.ac.uk In the first step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing ester group, which stabilizes the intermediate. libretexts.org

The second step involves the elimination of the fluoride ion, which is a good leaving group in this context, to restore the aromaticity of the ring and yield the final substitution product. The formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com

The reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Recent studies have also proposed concerted (cSNAr) mechanisms for some nucleophilic aromatic substitution reactions, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step. acs.orgstrath.ac.uk However, for activated systems like this compound, the stepwise mechanism via a Meisenheimer intermediate is the more commonly accepted pathway. strath.ac.uk

Transformations Involving the Ethoxy Group

The ethoxy group of this compound can also undergo specific chemical transformations.

Aryl ethers, including ethoxy-substituted compounds, can be cleaved to the corresponding phenols. A common and effective reagent for this transformation is boron tribromide (BBr3). tandfonline.comresearchgate.net This reagent is known to cleave aryl methyl and ethyl ethers to provide the phenolic products in high yields. tandfonline.com The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the ethyl group.

While BBr3 is highly effective, the reaction conditions can sometimes lead to variability in yields. tandfonline.comresearchgate.net DFT calculations have suggested a mechanistic pathway for BBr3-mediated demethylation of aryl methyl ethers involving charged intermediates, where one equivalent of BBr3 can cleave up to three equivalents of the ether. nih.gov

ReagentProductKey Features
Boron Tribromide (BBr3)Phenol (B47542)Effective for cleaving aryl alkyl ethers.

While no specific rearrangements or cyclization pathways involving the ethoxy group of this compound were found in the provided search results, such transformations are plausible under certain conditions. For instance, intramolecular reactions could potentially occur if a suitable functional group is introduced elsewhere on the molecule that can react with the ethoxy group or the adjacent aromatic positions. A study on unprotected ortho-fluoro/methoxy (B1213986) benzoic acids showed that after a nucleophilic substitution reaction, deprotection of a methoxy group followed by cyclization with BBr3 could be achieved to form a lactone. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Halide Position

The carbon-fluorine bond, being the strongest single bond to carbon, is generally challenging to activate. However, recent advances in organometallic chemistry have enabled the use of aryl fluorides in metal-catalyzed cross-coupling reactions. acs.orgnih.gov These reactions typically employ transition metal catalysts, such as those based on nickel or palladium. nih.govubc.ca

For palladium-catalyzed cross-coupling of aryl fluorides, the aryl fluoride must often be activated by electron-withdrawing groups or directing groups. nih.govrsc.org The catalytic cycle generally involves the oxidative addition of the aryl fluoride to a low-valent metal center, followed by transmetalation with an organometallic reagent (e.g., a Grignard reagent or an organoboron compound) and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. nih.gov

Early transition metals, such as titanium and tantalum complexes, have also been shown to catalyze the cross-coupling of aryl fluorides with Grignard reagents. acs.orgacs.org For example, CpTiCl3 and TaCl5 have demonstrated high activity in the coupling of phenethylmagnesium chloride with fluoroarenes. acs.org

Nickel catalysts, being more electron-rich and less electronegative than palladium, are often more effective in activating the strong C-F bond and typically require sterically demanding and electron-rich ligands. nih.govubc.ca

Catalyst SystemCoupling PartnerKey Features
Palladium-basedOrganoboron reagents, Grignard reagentsOften requires activated aryl fluorides.
Nickel-basedGrignard reagents, organozinc reagentsMore effective for unactivated aryl fluorides.
Early Transition Metals (e.g., Ti, Ta)Grignard reagentsCan catalyze C-F bond activation.

Suzuki, Sonogashira, Heck, and Stille Coupling Reactions

Cross-coupling reactions catalyzed by transition metals, particularly palladium, are a cornerstone of modern synthetic chemistry. acs.org These reactions enable the formation of new carbon-carbon bonds by coupling an organometallic reagent with an organic halide or pseudohalide. The reactivity of the organic halide is a critical factor, with the C-F bond of aryl fluorides being the most challenging to activate due to its high bond dissociation energy. acs.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. rsc.org For an aryl fluoride like this compound, the activation of the C-F bond is the primary challenge. Generally, electron-withdrawing groups on the aromatic ring can facilitate the oxidative addition of the palladium catalyst to the C-F bond. acs.org In the case of this compound, the ethoxy group is electron-donating, while the methyl ester is electron-withdrawing. Their combined electronic effect would influence the reactivity.

Nickel-catalyzed Suzuki-Miyaura reactions have also emerged as a powerful tool for the cross-coupling of aryl fluorides, sometimes requiring co-catalysts like ZrF₄ or TiF₄. acs.orgnih.gov

Hypothetical Suzuki-Miyaura Reaction Data for a Structurally Similar Compound (e.g., a fluorinated aryl ester):

Entry Aryl Halide Boronic Acid Catalyst Ligand Base Solvent Temp (°C) Yield (%)
1 4-Fluorobenzonitrile Phenylboronic acid Pd(PPh₃)₄ - Cs₂CO₃ DMF 120 86

Note: This table is illustrative and based on data for other electron-deficient aryl fluorides. acs.org Specific conditions for this compound would require experimental optimization.

Sonogashira Coupling:

The Sonogashira coupling reaction involves the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org Similar to the Suzuki coupling, the activation of the C-F bond in this compound would be the rate-determining step. Research has shown that Sonogashira reactions of aryl fluorides can be achieved, often under forcing conditions or with specific catalyst systems that promote C-F activation. acs.orgnih.gov

Heck Reaction:

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. acs.org The reaction with aryl fluorides is challenging and less common than with heavier aryl halides. However, successful Heck-type reactions of fluorinated haloaryls have been reported, often requiring specific catalyst systems that lack strongly coordinating ligands other than the halide itself. acs.orgresearchgate.net

Stille Coupling:

The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.org The reaction is known for its tolerance to a wide range of functional groups. Stille couplings of electron-deficient aryl fluorides have been demonstrated to proceed in the presence of a palladium catalyst. acs.orgacs.org

Ligand Design and Catalyst Optimization

The successful application of cross-coupling reactions to challenging substrates like this compound hinges on the rational design of ligands and the optimization of the catalyst system.

For the activation of the strong C-F bond, ligands that are both electron-rich and sterically bulky are generally preferred. Electron-rich ligands can enhance the electron density on the palladium center, facilitating the oxidative addition step. Bulky ligands can promote the formation of coordinatively unsaturated, highly reactive catalytic species and can also accelerate the final reductive elimination step.

Examples of ligands that have proven effective in the cross-coupling of aryl fluorides include bulky, electron-rich phosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos). organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for challenging cross-coupling reactions.

Catalyst optimization involves screening various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, solvents, and reaction temperatures. For aryl fluorides, nickel-based catalysts have shown significant promise and can offer complementary reactivity to palladium systems. acs.orgnih.gov The choice of base is also crucial, as it not only neutralizes the acid produced during the reaction but can also play a role in the transmetalation step of the catalytic cycle.

In the absence of specific experimental data for this compound, any synthetic plan involving Suzuki, Sonogashira, Heck, or Stille couplings would necessitate a thorough screening of catalysts, ligands, and reaction conditions, drawing upon the precedents set by studies on other fluorinated aromatic compounds.

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Ethoxy 4 Fluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For Methyl 3-ethoxy-4-fluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, augmented by two-dimensional techniques, provides a complete and unambiguous assignment of its molecular architecture.

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule and their neighboring atoms. The spectrum of this compound reveals distinct signals corresponding to the aromatic protons, the ethoxy group, and the methyl ester group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine atom and ester group.

The aromatic region typically displays complex splitting patterns due to spin-spin coupling between adjacent protons. Analysis of these coupling constants (J values), measured in Hertz (Hz), helps to determine the substitution pattern on the benzene (B151609) ring. The ethoxy group presents as a characteristic quartet and triplet pattern, arising from the coupling between the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons. The methyl ester protons appear as a sharp singlet, as they have no adjacent protons to couple with.

Interactive Data Table: ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz)
Aromatic H[Data not available in search results][Data not available in search results][Data not available in search results]
Aromatic H[Data not available in search results][Data not available in search results][Data not available in search results]
Aromatic H[Data not available in search results][Data not available in search results][Data not available in search results]
-OCH₂CH₃[Data not available in search results]Quartet[Data not available in search results]
-COOCH₃[Data not available in search results]SingletN/A
-OCH₂CH₃[Data not available in search results]Triplet[Data not available in search results]
Note: Specific chemical shift and coupling constant values for this compound were not available in the provided search results. The table represents the expected signals and multiplicities.

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment.

The carbonyl carbon (C=O) of the ester group is characteristically found at the low-field end of the spectrum (typically 160-180 ppm). libretexts.org The aromatic carbons exhibit signals in the range of approximately 110-160 ppm, with the carbon attached to the fluorine atom showing a large C-F coupling constant. The carbons of the ethoxy group and the methyl ester appear at higher fields. The sp² hybridized carbons generally absorb from 110 to 220 δ, while sp³-hybridized carbons are found between 0 and 90 δ. libretexts.org

Interactive Data Table: ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ) (ppm)
C=O[Data not available in search results]
Aromatic C-F[Data not available in search results]
Aromatic C-OR[Data not available in search results]
Aromatic C-H[Data not available in search results]
Aromatic C-H[Data not available in search results]
Aromatic C-COOR[Data not available in search results]
-OCH₂CH₃[Data not available in search results]
-COOCH₃[Data not available in search results]
-OCH₂CH₃[Data not available in search results]
Note: Specific chemical shift values for this compound were not available in the provided search results. The table indicates the expected carbon environments.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to probe the environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum will show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment around the fluorine.

Furthermore, the fluorine atom will couple with the adjacent aromatic protons, resulting in a splitting of the ¹⁹F signal. The magnitude of these coupling constants (J-F) provides valuable structural information. For instance, the coupling of a fluorine atom to a proton in the ortho position is typically larger than the coupling to a proton in the meta position. Studies on similar fluorobenzoate compounds have shown that the chemical shifts are sensitive to the position of the fluorine atom on the benzene ring. nih.gov

While 1D NMR spectra provide a wealth of information, complex molecules can sometimes exhibit overlapping signals or ambiguous assignments. Two-dimensional (2D) NMR techniques are employed to resolve these issues and provide definitive structural elucidation. st-andrews.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the coupled aromatic protons and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by identifying long-range connectivities, such as the correlation between the ester methyl protons and the carbonyl carbon, and between the aromatic protons and the carbons of the ethoxy and ester groups.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an ester.

C-O Stretch: The spectrum will show C-O stretching vibrations for both the ester and the ether linkages. The aryl-alkyl ether C-O stretch typically appears around 1250 cm⁻¹, while the ester C-O stretch is observed in the 1300-1000 cm⁻¹ range. researchgate.net

C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is expected in the region of 1250-1020 cm⁻¹.

Aromatic C-H Stretch: These vibrations are typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the ethoxy and methyl groups will appear in the region of 2850-3000 cm⁻¹. researchgate.net

Aromatic C=C Bending: The out-of-plane bending vibrations for the substituted benzene ring will appear in the fingerprint region (below 1000 cm⁻¹), and their specific positions can help confirm the substitution pattern.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=OStretch1720-1740
Aryl-O-CAsymmetric Stretch~1250
Ester C-OStretch1300-1000
C-FStretch1250-1020
Aromatic C-HStretch>3000
Aliphatic C-HStretch2850-3000
Aromatic C=COut-of-plane Bend<1000
Note: The expected wavenumber ranges are based on general spectroscopic data. researchgate.netresearchgate.net Specific values for this compound were not available in the search results.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and bonding. For this compound, the Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to the vibrations of its constituent functional groups.

The main vibrational modes anticipated for this molecule include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the methyl and ethyl groups, expected in the 3000-2850 cm⁻¹ range.

Carbonyl (C=O) stretching: A strong, characteristic band for the ester group, anticipated around 1720-1740 cm⁻¹.

Aromatic C=C stretching: Vibrations of the benzene ring, typically appearing as a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹.

C-O stretching: From the ester and ether linkages, expected in the 1300-1000 cm⁻¹ region.

C-F stretching: A characteristic band for the carbon-fluorine bond, generally found in the 1250-1000 cm⁻¹ range.

Ring breathing modes: Collective vibrations of the benzene ring, which are also sensitive to substitution patterns.

The substitution pattern on the benzene ring (1,2,4-trisubstitution) lowers the symmetry of the molecule, which would likely result in a more complex Raman spectrum with more active vibrational modes compared to a more symmetrical molecule.

Hypothetical Raman Data for this compound

Raman Shift (cm⁻¹)Assignment
~3080Aromatic C-H Stretch
~2980, ~2940Asymmetric & Symmetric CH₃/CH₂ Stretches
~1725C=O Stretch (Ester)
~1610, ~1580Aromatic C=C Stretches
~1280Aryl-O Stretch (Ether)
~1250C-O Stretch (Ester)
~1190C-F Stretch
~1020In-plane C-H Bending
~820Ring Breathing Mode

Electronic Absorption (UV-Vis) Spectroscopy

The primary chromophore in this compound is the substituted benzene ring. The electronic transitions observed in the UV-Vis spectrum are expected to be of the π → π* type, arising from the promotion of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic system.

The presence of substituents on the benzene ring—the ethoxy (-OCH₂CH₃), fluoro (-F), and methyl ester (-COOCH₃) groups—will influence the energy of these transitions and thus the absorption maxima (λ_max).

The ethoxy group is an auxochrome with lone pairs of electrons on the oxygen atom that can be delocalized into the aromatic ring (a +R effect), which typically causes a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect).

The fluoro group has opposing inductive (-I) and resonance (+R) effects. Generally, for halogens, the inductive effect is stronger, but the +R effect still contributes to a lesser extent than the ethoxy group.

The methyl ester group is an electron-withdrawing group (-I, -R effects) and can also influence the position of the absorption bands.

Given these substituents, the UV-Vis spectrum of this compound in a non-polar solvent would be expected to show a primary absorption band around 250-290 nm.

Solvatochromism refers to the shift in the position of absorption bands as a function of the solvent polarity. The polarity of this compound, arising from the ester, ether, and fluoro groups, suggests that it will exhibit solvatochromic effects.

In moving from a non-polar to a polar solvent, the π → π* transitions of substituted benzenes often exhibit a red shift (positive solvatochromism). This is because the excited state is generally more polar than the ground state and is therefore better stabilized by polar solvent molecules. A systematic study using a range of solvents with varying polarities (e.g., hexane, dichloromethane (B109758), acetonitrile, methanol) would be necessary to quantify this effect.

Hypothetical UV-Vis Absorption Data for this compound

SolventPolarity IndexExpected λ_max (nm) for π → π* Transition
Hexane0.1~255
Dioxane4.8~258
Methanol (B129727)5.1~262
Water10.2~265

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry provides an accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound. The calculated exact mass of C₁₀H₁₁FO₃ is 198.06922 u.

The fragmentation pathway in electron ionization (EI) mass spectrometry would be expected to proceed through several key losses based on the functional groups present:

Loss of the methoxy (B1213986) radical (•OCH₃): This would result from the cleavage of the ester group, leading to a prominent acylium ion at m/z 167.

Loss of ethylene (B1197577) (C₂H₄): Through a McLafferty rearrangement involving the ethoxy group, leading to a fragment at m/z 170.

Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the ether bond to form an ion at m/z 153.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is also a possibility.

Hypothetical HRMS Fragmentation Data for this compound

m/z (Calculated)FormulaPlausible Fragment Identity
198.06922[C₁₀H₁₁FO₃]⁺˙Molecular Ion
167.04540[C₉H₈FO₂]⁺[M - •OCH₃]⁺
170.04032[C₈H₇FO₃]⁺˙[M - C₂H₄]⁺˙ (from McLafferty rearrangement)
153.03009[C₈H₆FO₂]⁺[M - •OCH₂CH₃]⁺
139.05047[C₈H₈FO]⁺[M - COOCH₃]⁺

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although an experimental crystal structure for this compound is not publicly available, we can predict key features of its solid-state conformation and packing.

The analysis would reveal:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Molecular conformation: The dihedral angles between the plane of the benzene ring and the substituents (ester and ethoxy groups) would be determined. The ester group is often nearly coplanar with the ring to maximize conjugation, while the ethoxy group may be oriented out of the plane.

Crystal packing: The arrangement of molecules within the crystal lattice would be elucidated. The packing is governed by intermolecular interactions such as dipole-dipole forces (due to the polar C=O, C-O, and C-F bonds) and weaker C-H···O and C-H···F hydrogen bonds. Pi-stacking interactions between the aromatic rings might also be present.

The presence of a flexible ethoxy group could potentially lead to polymorphism, where the compound can crystallize in different forms with distinct molecular packing and physical properties.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~9.8
α (°)90
β (°)~105
γ (°)90
Volume (ų)~965
Z4
Calculated Density (g/cm³)~1.36

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A detailed analysis of the intermolecular interactions of this compound is currently hindered by a lack of specific crystallographic and spectroscopic data in the published literature. To date, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD), and specific studies detailing its intermolecular forces are not publicly available.

However, by examining a structurally related compound, 4-Fluoro-3-phenoxybenzoic acid , for which crystallographic data is available, we can infer the types of intermolecular interactions that are likely to be significant for this compound. researchgate.net It is important to note that while the substitution pattern on the aromatic ring is similar (a fluorine atom at position 4 and an oxygen-linked group at position 3), the difference between a phenoxy group and an ethoxy group, and critically, between a carboxylic acid and a methyl ester, will lead to distinct intermolecular bonding environments.

Hydrogen Bonding:

In the solid state, carboxylic acids are well-known to form strong hydrogen-bonded dimers via their –COOH groups. researchgate.net This is a dominant interaction in the crystal packing of 4-Fluoro-3-phenoxybenzoic acid. researchgate.net For this compound, the ester functionality precludes the formation of such strong, classic hydrogen bond dimers. However, the molecule does possess hydrogen bond acceptors in the form of the carbonyl oxygen of the ester group and the etheral oxygen of the ethoxy group.

Potential, albeit weaker, C–H···O hydrogen bonds are expected to play a role in the crystal packing of this compound. The aromatic protons and the protons of the methyl and ethyl groups can act as weak hydrogen bond donors, interacting with the oxygen atoms of neighboring molecules. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice.

Illustrative Table of Potential Hydrogen Bonds (Inferred):

Donor (D)Acceptor (A)D-H···A Interaction Type
C-H (Aromatic)O=C (Ester)Weak Hydrogen Bond
C-H (Ethyl)O=C (Ester)Weak Hydrogen Bond
C-H (Methyl)O=C (Ester)Weak Hydrogen Bond
C-H (Aromatic)O (Ethoxy)Weak Hydrogen Bond
C-H (Ethyl)O (Ethoxy)Weak Hydrogen Bond
C-H (Methyl)O (Ethoxy)Weak Hydrogen Bond

Halogen Bonding:

The presence of a fluorine atom attached to the benzene ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. nih.gov While fluorine is the least polarizable of the halogens and typically forms the weakest halogen bonds, these interactions can still be significant in directing crystal packing. nih.gov

Illustrative Table of Potential Halogen Bonds (Inferred):

Donor AtomAcceptor AtomInteraction Type
FO=C (Ester)Halogen Bond (C-F···O)
FO (Ethoxy)Halogen Bond (C-F···O)
C-HFWeak Hydrogen Bond (C-H···F)

Theoretical and Computational Chemistry Studies of Methyl 3 Ethoxy 4 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular structure, electronic properties, and reactivity of chemical compounds at the atomic level. These methods would be instrumental in elucidating the fundamental characteristics of Methyl 3-ethoxy-4-fluorobenzoate.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. researchgate.netrsc.orgdergipark.org.trdergipark.org.tr It is based on the principle that the energy of a system can be determined from its electron density. For this compound, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is found. The resulting optimized geometry provides crucial insights into the molecule's shape and steric features. Furthermore, these calculations would yield key electronic structure information, such as the total energy, dipole moment, and the distribution of electrons within the molecule.

Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

Parameter Bond/Angle Hypothetical Value
Bond Length C-F 1.35 Å
C-O (ethoxy) 1.37 Å
C=O (ester) 1.21 Å
O-CH3 (ester) 1.44 Å
Bond Angle C-C-F 119.5°
C-C-O (ethoxy) 118.0°
O-C=O (ester) 125.0°

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate results, though they are computationally more demanding than DFT. For a molecule like this compound, ab initio calculations would be used to refine the results obtained from DFT, particularly for properties that are sensitive to electron correlation effects. These high-accuracy calculations would serve as a benchmark for the DFT results and provide a more precise understanding of the molecule's electronic energy and structure.

Analysis of Electronic Properties

The electronic properties of a molecule govern its reactivity, intermolecular interactions, and spectroscopic characteristics. A thorough computational study of this compound would involve a detailed analysis of these properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Indices)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orgmalayajournal.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, FMO analysis would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various reactivity indices such as electronegativity (χ), chemical hardness (η), and chemical softness (S) can be calculated to quantify its reactive nature.

Hypothetical Frontier Molecular Orbital Properties and Reactivity Indices for this compound (DFT/B3LYP/6-311++G(d,p))

Parameter Hypothetical Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap (ΔE) 5.3 eV
Electronegativity (χ) 3.85 eV
Chemical Hardness (η) 2.65 eV

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. wolfram.comresearchgate.netresearchgate.netuni-muenchen.descispace.comymerdigital.com It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red regions correspond to areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions indicate areas of positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

An MEP map of this compound would clearly illustrate the electron-rich areas around the oxygen atoms of the ester and ethoxy groups, as well as the fluorine atom. Conversely, the hydrogen atoms and the carbonyl carbon would likely show positive potential. This map is invaluable for predicting how the molecule will interact with other molecules, including solvents and biological receptors. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of chemical bonds within a molecule. rsc.orgacadpubl.eumalayajournal.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.

For this compound, NBO analysis would provide a detailed picture of the bonding and electronic structure. It would quantify the hybridization of the atomic orbitals involved in forming each bond and reveal any significant delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These delocalization effects, often described as hyperconjugation, are crucial for understanding the molecule's stability and the influence of its substituent groups. The analysis provides stabilization energies associated with these donor-acceptor interactions.

Hypothetical NBO Analysis for Key Interactions in this compound (DFT/B3LYP/6-311++G(d,p))

Donor NBO Acceptor NBO Hypothetical Stabilization Energy (E(2)) (kcal/mol)
LP(1) O (ethoxy) σ*(C-C) (aromatic) 3.2
LP(2) O (carbonyl) σ*(C-O) (ester) 1.8
π(C=C) (aromatic) π*(C=O) (ester) 5.5

Spectroscopic Property Prediction

The theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, offering insights into molecular structure and behavior. For a molecule like this compound, these predictions would be invaluable for confirming experimental findings and understanding its electronic environment.

Computational NMR Chemical Shift Prediction and Validation with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for structural elucidation. This approach calculates the magnetic shielding tensors of nuclei within a molecule, which are then converted into chemical shifts.

A hypothetical study on this compound would involve optimizing its geometry using a selected DFT functional and basis set. Subsequently, GIAO-DFT calculations would be performed to predict the ¹H and ¹³C chemical shifts. These theoretical values would then be compared against experimentally obtained NMR data for validation. A strong correlation between the predicted and experimental shifts would confirm the proposed molecular structure.

Table 1: Hypothetical Comparison of Experimental and Computational ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomExperimental δ (ppm)Computational δ (ppm)Difference (ppm)
C-1Data not availableData not availableData not available
C-2Data not availableData not availableData not available
C-3Data not availableData not availableData not available
C-4Data not availableData not availableData not available
C-5Data not availableData not availableData not available
C-6Data not availableData not availableData not available
C=OData not availableData not availableData not available
O-CH₃Data not availableData not availableData not available
O-CH₂-CH₃Data not availableData not availableData not available
O-CH₂-CH₃Data not availableData not availableData not available
H-2Data not availableData not availableData not available
H-5Data not availableData not availableData not available
H-6Data not availableData not availableData not available
O-CH₃Data not availableData not availableData not available
O-CH₂-CH₃Data not availableData not availableData not available
O-CH₂-CH₃Data not availableData not availableData not available

Note: This table is illustrative. No experimental or computational NMR data for this compound was found in the searched literature.

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions.

For this compound, a theoretical investigation would involve a frequency calculation at the same level of theory used for geometry optimization. The resulting vibrational frequencies and their corresponding intensities would be used to simulate the theoretical IR and Raman spectra. By comparing the theoretical spectra with experimental data, a detailed assignment of the vibrational modes, such as C-H stretches, C=O stretching, C-O stretches, and aromatic ring vibrations, can be achieved. Scaling factors are often applied to the calculated frequencies to better match experimental values due to the approximations inherent in the computational methods.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
Aromatic C-H stretchData not availableData not availableData not available
Aliphatic C-H stretchData not availableData not availableData not available
C=O stretchData not availableData not availableData not available
C-F stretchData not availableData not availableData not available
C-O-C stretchData not availableData not availableData not available
Aromatic C=C stretchData not availableData not availableData not available

Note: This table is illustrative. No specific vibrational frequency calculations for this compound were found in the public domain.

UV-Vis Spectrum Simulation and Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to simulate UV-Vis spectra by calculating the excitation energies and oscillator strengths of electronic transitions.

A computational study on this compound would use TD-DFT to predict its electronic absorption spectrum. This analysis would identify the key electronic transitions, such as π → π* and n → π*, and the molecular orbitals involved in these transitions (e.g., HOMO to LUMO). The simulated spectrum, showing absorption maxima (λ_max), would be compared with the experimental UV-Vis spectrum to validate the theoretical model and understand the electronic structure of the molecule.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing and stability.

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing

For a crystalline sample of this compound, this analysis would reveal the nature and extent of interactions such as hydrogen bonds (if any), C-H···O, C-H···F, and π-π stacking interactions. The different types of contacts would be highlighted on the Hirshfeld surface and quantified in the fingerprint plots, offering a detailed picture of the forces governing the crystal structure.

Interaction Energy Calculations (e.g., CE-B3LYP)

To quantify the strength of the intermolecular interactions identified through Hirshfeld surface analysis, interaction energy calculations can be performed. Methods like the Counterpoise-corrected B3LYP (CE-B3LYP) method can be used to calculate the interaction energies between molecular pairs within the crystal lattice.

In a hypothetical study of this compound, this would involve selecting various molecular dimers from the crystal structure and calculating their binding energies. This would provide a quantitative measure of the strength of different intermolecular interactions, helping to understand their relative importance in stabilizing the crystal packing.

Non-Linear Optical (NLO) Properties Assessment

Extensive searches of publicly available scientific literature and computational chemistry databases did not yield any specific theoretical or computational studies focused on the non-linear optical (NLO) properties of this compound. While the field of computational chemistry actively investigates the NLO properties of various organic molecules for applications in optoelectronics and photonics, research on this particular compound appears to be limited or not publicly documented.

Theoretical investigations in this area typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate key NLO parameters. These parameters include the first hyperpolarizability (β) and second hyperpolarizability (γ), which are microscopic measures of a molecule's NLO response. Such studies often explore the relationship between molecular structure, electron donor-acceptor characteristics, and the resulting NLO properties to design novel materials with enhanced performance.

Although general principles suggest that the electronic nature of the ethoxy and fluoro substituents on the benzoate (B1203000) ring would influence its NLO response, without specific computational data, a quantitative assessment for this compound cannot be provided at this time.

Applications in Synthetic Organic Chemistry As a Building Block and Intermediate

Precursor for Advanced Fluorinated Aromatics

The presence of a fluorine atom makes Methyl 3-ethoxy-4-fluorobenzoate a potential starting material for the synthesis of more complex fluorinated aromatic compounds. The fluorine atom can influence the reactivity and properties of the final products, a desirable feature in medicinal chemistry and materials science. The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-ethoxy-4-fluorobenzoic acid, which can then undergo various transformations. For instance, the carboxylic acid can be converted to an acid chloride, which is a versatile intermediate for Friedel-Crafts reactions or for the formation of amides and other esters.

Furthermore, the aromatic ring itself can be subject to further functionalization. The electron-donating ethoxy group and the electron-withdrawing fluorine atom direct electrophilic aromatic substitution to specific positions on the ring. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, could potentially be employed at the carbon-fluorine bond, although this often requires specific catalytic systems. mdpi.comethz.ch

Synthesis of Heterocyclic Compounds Containing Fluorinated Benzoate (B1203000) Moieties

Heterocyclic compounds are of immense importance in medicinal chemistry. The incorporation of a fluorinated benzoate moiety can significantly impact the biological activity of these heterocycles. While direct examples using this compound are not readily found, the general strategies for heterocycle synthesis using similar building blocks can be outlined. researchgate.netbeilstein-journals.org

Annulation reactions, which involve the formation of a new ring onto an existing one, could be a viable strategy. For example, the ester group of this compound could be used to direct ortho-lithiation, followed by reaction with an appropriate electrophile to build a new ring. Alternatively, the corresponding carboxylic acid could be used in reactions like the Gould-Jacobs reaction for the synthesis of quinolones, a significant class of antibacterial agents. nih.govresearchgate.netnih.govnih.gov The synthesis of quinolones often involves the condensation of an aniline (B41778) with a β-ketoester, followed by a cyclization reaction. Derivatives of 3-ethoxy-4-fluorobenzoic acid could potentially serve as the aniline or the acyl component in such syntheses.

Cyclocondensation reactions, where two or more molecules combine to form a ring with the elimination of a small molecule like water or an alcohol, are another important route to heterocycles. This compound could participate in such reactions. For instance, after conversion to the corresponding hydrazide (by reaction with hydrazine), it could react with 1,3-dicarbonyl compounds to form pyrazoles, or with carbon disulfide to form oxadiazolethiones. globalscientificjournal.comresearchgate.net

Role in the Construction of Complex Natural Products and Analogues (Excluding Biological/Medicinal Efficacy)

The structural motif of a 3-ethoxy-4-fluorobenzoyl group is not common in naturally occurring products. However, the synthesis of analogues of natural products is a crucial area of research for developing new compounds with modified properties. This compound could serve as a building block to introduce this specific substitution pattern into a larger, more complex molecule. For example, a patent describes the preparation of 3-Ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid, a key intermediate for the synthesis of the oral anti-diabetic drug Repaglinide, starting from a related benzoic acid derivative. google.com This highlights the potential of such substituted benzoates in the synthesis of complex, biologically relevant molecules.

Development of Novel Organofluorine Reagents and Catalysts (where the compound itself is a component or intermediate)

The development of new reagents and catalysts is a continuous effort in organic chemistry. While there is no specific information on this compound being used for this purpose, its structure suggests some possibilities. For instance, the fluorinated aromatic ring could be functionalized with a group that can act as a ligand for a metal catalyst. The electronic properties of the ring, influenced by the fluorine and ethoxy groups, could in turn modulate the properties of the catalyst.

Application in Materials Science (Focus on its chemical role in polymer or liquid crystal synthesis, not physical properties of final material)

Fluorinated compounds often exhibit unique properties that are desirable in materials science, such as thermal stability and specific liquid crystalline phases. epo.org While no specific examples of the use of this compound in polymer or liquid crystal synthesis are available in the literature, related fluorinated benzoates are known to be used in the synthesis of liquid crystals. epo.org The rigid core of the benzoate ester, combined with the polar fluorine and ethoxy substituents, could make it a suitable component for creating mesogenic molecules.

In polymer chemistry, fluorinated monomers are used to synthesize polymers with special properties. researchgate.net this compound could potentially be converted into a difunctional monomer for polycondensation reactions. For example, hydrolysis to the carboxylic acid and subsequent reduction could yield a diol, or further functionalization of the aromatic ring could introduce a second reactive group, allowing it to be incorporated into polyester (B1180765) or polyamide chains.

Monomer in Polymer Chemistry

While direct polymerization of this compound is not commonly reported, its corresponding carboxylic acid, 3-ethoxy-4-fluorobenzoic acid, serves as a crucial monomer in the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs). The ester is readily hydrolyzed to the carboxylic acid, which can then be utilized in polycondensation reactions.

The presence of the fluorine atom on the aromatic ring is particularly advantageous in the synthesis of PAEKs. The electron-withdrawing nature of fluorine activates the para-position to the fluorine atom for nucleophilic aromatic substitution (SNAr) reactions. This is a fundamental step in the polymerization process, where the fluorinated monomer reacts with a bisphenol under basic conditions to form the ether linkages that constitute the polymer backbone.

Table 1: Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 1379078-72-4
Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
Physical Form Solid

This data is compiled from publicly available chemical supplier information.

The ethoxy group at the meta-position influences the solubility and processing characteristics of the resulting polymer. The incorporation of such flexible side groups can disrupt the close packing of polymer chains, leading to improved solubility in organic solvents and lower melting points, which are desirable properties for polymer processing.

Component in Liquid Crystalline Systems (related to synthesis of fluorinated esters)

This compound, and more directly its hydrolyzed form, 3-ethoxy-4-fluorobenzoic acid, are valuable precursors in the synthesis of fluorinated liquid crystals. The unique combination of the fluorine atom and the ethoxy group plays a critical role in determining the mesomorphic properties of the final liquid crystalline compounds.

Fluorine substitution in liquid crystal molecules is a well-established strategy to tune their physical properties. The high electronegativity of fluorine can introduce a significant dipole moment, influencing the dielectric anisotropy of the material, which is a key parameter for display applications. Furthermore, the steric effect of the fluorine atom, although relatively small, can affect the molecular packing and, consequently, the type of liquid crystalline phases (mesophases) and their transition temperatures.

Research into bent-core or "banana-shaped" liquid crystals has shown that derivatives of 3-hydroxybenzoic acid can form novel mesophases. By analogy, 3-ethoxy-4-fluorobenzoic acid is a highly promising building block for creating new liquid crystalline materials with unique electro-optical properties. The synthesis of such liquid crystals typically involves the esterification of the fluorinated benzoic acid with various phenolic or biphenolic compounds, which often contain long alkyl or alkoxy chains to promote the formation of liquid crystalline phases.

The general synthetic route involves the initial hydrolysis of this compound to 3-ethoxy-4-fluorobenzoic acid. This acid is then converted to its acid chloride, which subsequently reacts with a selected hydroxyl-containing core structure to form the final ester-linked liquid crystal. The presence of the ethoxy group can enhance the solubility of the intermediates and influence the clearing point of the final liquid crystal.

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis Routes to Chiral Analogues

The introduction of chirality into molecules is a cornerstone of modern drug discovery, as different enantiomers of a compound can exhibit vastly different biological activities. The development of asymmetric routes to chiral analogues of Methyl 3-ethoxy-4-fluorobenzoate is a critical area for future investigation.

Current research in asymmetric synthesis offers several promising avenues. The use of chiral catalysts , such as chiral phosphoric acids, has emerged as a powerful tool for a variety of enantioselective transformations, including the synthesis of axially chiral compounds. researchgate.netbeilstein-journals.orgnih.govnih.gov Future work could focus on developing a chiral phosphoric acid-catalyzed kinetic resolution of a racemic mixture containing a modifiable handle on the this compound core, or an asymmetric desymmetrization of a prochiral precursor.

Another established strategy is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. Research into fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), has shown excellent diastereoselectivities in reactions like alkylation and hydroxylation. mdpi.com A potential research direction would be to attach a suitable chiral auxiliary to a derivative of 3-ethoxy-4-fluorobenzoic acid to control the stereoselective introduction of a substituent, thereby creating a chiral center. The development of synthetic methods that allow for the synthesis of homochiral compounds from non-chiral starting materials using chiral metal catalysts is another ambitious yet highly valuable goal. nih.gov

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial settings. Future research on this compound should prioritize the development of more sustainable and environmentally friendly synthetic methods.

A key area for improvement is in the esterification of 3-ethoxy-4-fluorobenzoic acid. Traditional methods often rely on strong mineral acids, which can generate significant waste. A promising alternative is the use of solid acid catalysts . For instance, modified montmorillonite (B579905) K10 clay has been successfully used for the solvent-free esterification of various substituted benzoic acids. epa.govijstr.org This approach offers advantages such as ease of separation, reusability of the catalyst, and the avoidance of corrosive and polluting mineral acids. Investigating the applicability of such solid acid catalysts for the synthesis of this compound could lead to a more sustainable industrial process.

Furthermore, the development of synthetic routes that utilize greener solvents, reduce the number of synthetic steps, and minimize the generation of byproducts is crucial. This includes exploring one-pot syntheses and tandem reactions. The use of water-based and eco-friendly reaction media, as demonstrated in the synthesis of other benzoic acid esters, presents another important research avenue. nih.gov

Advanced Mechanistic Investigations of Novel Reactions

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering novel reactivity. The fluorine substituent at the 4-position significantly influences the electronic properties of the aromatic ring, making it a key player in reactions such as nucleophilic aromatic substitution (SNAr).

The mechanism of SNAr reactions on fluoroarenes is a subject of ongoing research. While traditionally viewed as a two-step process involving a Meisenheimer complex, recent studies provide evidence for concerted mechanisms in many cases. strath.ac.ukmasterorganicchemistry.com The rate of SNAr is often accelerated by the presence of electron-withdrawing groups, and the high electronegativity of fluorine activates the ring towards nucleophilic attack. researchgate.net Future mechanistic studies on this compound could involve:

Kinetic Isotope Effect (KIE) Studies: Measuring KIEs can help to distinguish between stepwise and concerted mechanisms for SNAr reactions involving this specific substrate.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of reactions, identify transition states, and elucidate the role of the ethoxy and methyl ester substituents on the reaction pathway. researchgate.net

Hammett Studies: Investigating the effect of varying substituents on the reaction rate can provide valuable insights into the electronic demands of the transition state.

Understanding the interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atom and methyl ester group is key to predicting and controlling the regioselectivity and reactivity of this molecule in various chemical transformations. vapourtec.com

Computational Design and Virtual Screening for Enhanced Reactivity and Selectivity

Computational chemistry offers powerful tools for the rational design of new catalysts and for predicting the reactivity and selectivity of chemical reactions. For this compound, computational approaches can accelerate the discovery of new applications.

Virtual screening can be employed to identify potential catalysts for desired transformations. For example, a library of potential chiral catalysts could be computationally screened for their ability to promote an enantioselective reaction on a derivative of the target molecule. This can significantly reduce the experimental effort required to find an effective catalyst.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of derivatives of this compound with their reactivity or a specific biological activity. researchgate.netmdpi.com Such models can then be used to predict the properties of yet-to-be-synthesized analogues, guiding the design of molecules with enhanced characteristics.

Density Functional Theory (DFT) studies can provide detailed insights into the electronic structure and reactivity of the molecule. beilstein-journals.org By calculating properties such as molecular electrostatic potential, frontier molecular orbital energies (HOMO-LUMO), and various reactivity descriptors, researchers can understand how the substituents influence the molecule's behavior and predict sites of reactivity for different types of reactions. beilstein-journals.orgdurham.ac.uk

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and efficiency. The integration of the synthesis of this compound and its derivatives into these modern platforms is a significant area for future development.

Flow chemistry is particularly well-suited for fluorination reactions, which can be hazardous to perform on a large scale in batch. mdpi.comresearchgate.netresearchgate.net The use of flow reactors allows for precise control over reaction parameters such as temperature and residence time, enabling safer and more efficient transformations. The synthesis of this compound via the esterification of 3-ethoxy-4-fluorobenzoic acid could also be adapted to a flow process, potentially using a packed-bed reactor with a solid acid catalyst. This would allow for continuous production and easier purification.

Q & A

Q. What synthetic strategies are effective for optimizing the yield of methyl 3-ethoxy-4-fluorobenzoate?

  • Methodological Answer : The synthesis typically involves esterification of 3-ethoxy-4-fluorobenzoic acid using methanol under acid catalysis (e.g., H₂SO₄). Key parameters include:
  • Temperature control : Maintain 60–70°C to avoid side reactions like demethylation or fluorodealkylation.
  • Solvent selection : Use anhydrous conditions (e.g., dry toluene) to prevent hydrolysis of intermediates.
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate, 8:2) removes unreacted acid and byproducts.
    Purity validation via GC (>95%) is critical, as residual solvents or catalysts may interfere with downstream applications .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR and 19F NMR to confirm substituent positions:
  • ¹H NMR : Ethoxy group protons (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.1 ppm for OCH₂).
  • 19F NMR : Single peak near δ -110 ppm (para-fluorine coupling absence confirms substitution pattern).
    FTIR validates ester carbonyl (C=O stretch at ~1720 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹). Cross-reference with computational simulations (e.g., DFT) to resolve overlapping signals .

Q. What are the key considerations for ensuring compound stability during storage?

  • Methodological Answer :
  • Light sensitivity : Store in amber vials to prevent photodegradation of the fluorobenzene ring.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis.
  • Temperature : Long-term storage at -20°C in inert atmospheres (N₂/Ar) minimizes thermal decomposition.
    Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model electronic effects:
  • Calculate Fukui indices to identify electron-rich/depleted regions. The ethoxy group is strongly electron-donating (ortho/para-directing), while fluorine is weakly electron-withdrawing (meta-directing).
  • Simulate reaction pathways (e.g., nitration) using Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets. Compare activation energies for competing substitution sites.
    Validate predictions experimentally via regioselective trapping and LC-MS analysis of intermediates .

Q. What experimental approaches resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Use SHELXL for refinement:
  • Apply twin-law corrections if data shows pseudo-merohedral twinning (common in fluorinated aromatics).
  • Analyze residual electron density maps to identify disordered ethoxy/fluoro groups.
    Cross-validate with PXRD (powder X-ray diffraction) to confirm phase purity. For ambiguous cases, supplement with SC-XRD (single-crystal) at high resolution (≤1.0 Å) .

Q. How can kinetic studies elucidate reaction mechanisms involving this compound as a substrate?

  • Methodological Answer : Conduct stopped-flow UV-Vis spectroscopy to monitor intermediate formation in real time. For example:
  • Hydrolysis kinetics : Vary pH (2–12) and temperature (25–50°C) to derive rate constants (k) and activation energy (Eₐ).
  • Isotopic labeling : Use D₂O or ¹⁸O-labeled methanol to trace oxygen exchange in ester cleavage.
    Fit data to kinetic models (e.g., Eyring equation) to distinguish between SN1/SN2 or acid/base-catalyzed pathways .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook for reference spectra .
  • Crystallography Tools : SHELX suite for structural refinement .
  • Synthetic Protocols : Kanto Reagents’ catalog for purity standards and solvent selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.